
2-(3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4-methoxyphenyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4-methoxyphenyl)ethanol is a boronic ester derivative. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a boron atom within a dioxaborinane ring, which is attached to a methoxy-substituted phenyl ring and an ethanol group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4-methoxyphenyl)ethanol typically involves the reaction of 3-(4-methoxyphenyl)ethanol with 5,5-dimethyl-1,3,2-dioxaborinane. The reaction is carried out under inert conditions to prevent the hydrolysis of the boronic ester. Common solvents used include tetrahydrofuran (THF) or dichloromethane (DCM), and the reaction is often catalyzed by a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4-methoxyphenyl)ethanol undergoes various types of chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate) are used in Suzuki-Miyaura reactions.
Major Products Formed
Oxidation: 2-(3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4-methoxyphenyl)acetaldehyde or 2-(3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4-methoxyphenyl)acetic acid.
Reduction: 2-(3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4-methoxyphenyl)ethane.
Substitution: Various biaryl compounds depending on the coupling partner.
Aplicaciones Científicas De Investigación
2-(3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4-methoxyphenyl)ethanol has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds.
Biology: Investigated for its potential as a boron carrier in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its role in drug delivery systems due to its boronic ester functionality.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 2-(3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4-methoxyphenyl)ethanol involves its ability to form stable complexes with diols and other nucleophiles. The boronic ester group can undergo reversible covalent bonding with diols, making it useful in sensing and separation applications. In Suzuki-Miyaura reactions, the boronic ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product.
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic Acid: Lacks the dioxaborinane ring and has different reactivity and stability.
2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoic Acid: Similar boronic ester functionality but with a carboxylic acid group instead of an ethanol group.
4-Methoxyphenylboronic Acid: Similar aromatic structure but lacks the dioxaborinane ring.
Uniqueness
2-(3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4-methoxyphenyl)ethanol is unique due to its combination of a boronic ester within a dioxaborinane ring and a methoxy-substituted phenyl ring. This structure imparts specific reactivity and stability, making it valuable in various chemical and biological applications.
Propiedades
Fórmula molecular |
C14H21BO4 |
|---|---|
Peso molecular |
264.13 g/mol |
Nombre IUPAC |
2-[3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-4-methoxyphenyl]ethanol |
InChI |
InChI=1S/C14H21BO4/c1-14(2)9-18-15(19-10-14)12-8-11(6-7-16)4-5-13(12)17-3/h4-5,8,16H,6-7,9-10H2,1-3H3 |
Clave InChI |
QURUFVVEGMDKIO-UHFFFAOYSA-N |
SMILES canónico |
B1(OCC(CO1)(C)C)C2=C(C=CC(=C2)CCO)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


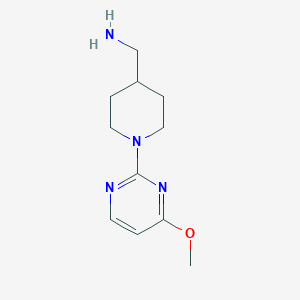

![Tert-butyl 4-[(2-formyl-3-methyl-1-benzofuran-4-yl)oxy]piperidine-1-carboxylate](/img/structure/B13876083.png)
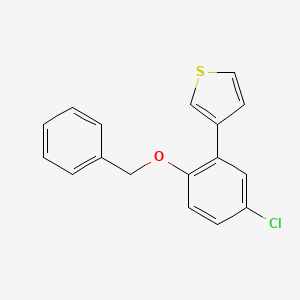
![Ethyl 4-methyl-3-((4-(methylthio)thieno[3,2-d]pyrimidin-7-yl)ethynyl)benzoate](/img/structure/B13876086.png)



![[2-Ethyl-5-(oxan-2-yloxy)phenyl]boronic acid](/img/structure/B13876111.png)
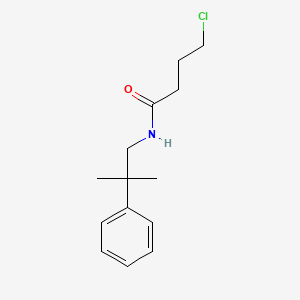

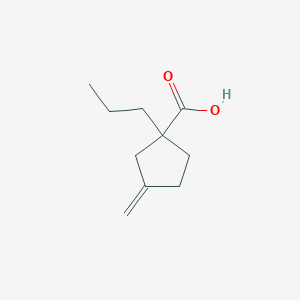
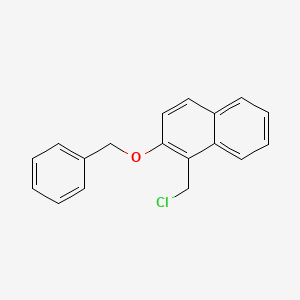
![Propan-2-yl 4-[1-(4-iodophenyl)indol-4-yl]oxypiperidine-1-carboxylate](/img/structure/B13876140.png)
